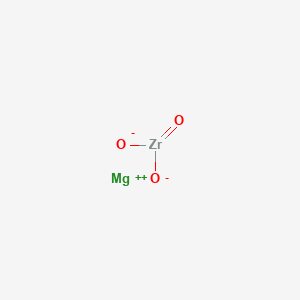Magnesium zirconium oxide (MgZrO3)
CAS No.: 39318-32-6
Cat. No.: VC18501051
Molecular Formula: MgO3Zr
Molecular Weight: 163.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39318-32-6 |
|---|---|
| Molecular Formula | MgO3Zr |
| Molecular Weight | 163.53 g/mol |
| IUPAC Name | magnesium;dioxido(oxo)zirconium |
| Standard InChI | InChI=1S/Mg.3O.Zr/q+2;;2*-1; |
| Standard InChI Key | VIBGUAPFBVGMQZ-UHFFFAOYSA-N |
| Canonical SMILES | [O-][Zr](=O)[O-].[Mg+2] |
Introduction
Crystal Structure and Phase Stability
MgZrO₃ crystallizes in the cubic perovskite structure (space group Pm-3m), where zirconium ions (Zr⁴⁺) occupy octahedral sites, forming corner-sharing ZrO₆ octahedra, while magnesium ions (Mg²⁺) reside in interstitial positions . The Zr–O bond length is 2.07 Å, with no octahedral tilting, resulting in a highly symmetric framework . X-ray diffraction (XRD) studies confirm the coexistence of tetragonal (t-ZrO₂) and cubic (c-ZrO₂) phases in MgZrO₃ synthesized via co-precipitation, with phase fractions dependent on calcination temperature (800–1,000°C) .
Table 1: Structural Parameters of MgZrO₃
| Parameter | Value (Theoretical) | Experimental Value |
|---|---|---|
| Lattice constant (Å) | 4.08 | 4.13 |
| Bulk modulus (GPa) | 168.90 | – |
| Formation energy (eV) | -2.94 | -2.86 |
| Tolerance factor (t) | 0.98 | 0.90–1.10 |
The Goldschmidt tolerance factor (t = 0.98) confirms structural stability, while negative formation energy (-2.94 eV/unit cell) indicates thermodynamic stability . Under high pressure (up to 25 GPa), MgZrO₃ undergoes a phase transition from indirect to direct band gap, enhancing its electronic applicability .
Synthesis Methods and Morphological Control
Co-Precipitation
Co-precipitation involves mixing ZrCl₄ and MgCl₂·6H₂O in alkaline NaOH solution, followed by filtration, drying, and calcination . At 800°C, the product contains tetragonal ZrO₂ (t-ZrO₂), while temperatures above 900°C yield cubic MgZrO₃ . This method produces nanoparticles with an average size of 30–50 nm and surface areas up to 120 m²/g .
Spray Pyrolysis
Spray pyrolysis at 400°C generates amorphous MgZrO₃ films with a mass density of 5.76 g/cm³ and RMS roughness of 0.29 nm . These films exhibit low leakage current (5.54 × 10⁻⁷ A/cm²) and high breakdown field (5.16 MV/cm), ideal for dielectric layers in thin-film transistors .
Solid-State Sintering
Sintering MgO and ZrO₂ mixtures at 1,975–2,175 K forms trigonal Mg₅Al₂.₄ZrOₓ phases, which decompose below 1,875 K . This method is suitable for high-temperature structural applications but requires precise stoichiometric control to avoid secondary phases .
Electronic and Optical Properties
Density functional theory (DFT) calculations reveal that MgZrO₃ has an indirect band gap of 2.1–3.4 eV, transitioning to a direct gap under pressure . The dielectric constant (εᵣ) reaches 14.8 at 1 MHz, with a dissipation factor (tan δ) < 0.01, making it suitable for capacitive applications . Optical absorption spectra show strong UV absorption (λ < 300 nm), attributed to O²⁻ → Zr⁴⁺ charge transfer transitions .
Table 2: Electronic Properties of MgZrO₃
| Property | Value | Conditions |
|---|---|---|
| Band gap (eV) | 2.1–3.4 | PBEsol-GGA |
| Dielectric constant (εᵣ) | 14.8 | 1 MHz |
| Leakage current (A/cm²) | 5.54 × 10⁻⁷ | 4 MV/cm |
| Mobility (cm²/V·s) | 20 | IGZO TFTs |
Mechanical and Thermal Behavior
MgZrO₃-doped ZrO₂ ceramics exhibit enhanced mechanical strength due to phase stabilization. Doping with 0.15–0.25 molar% MgO reduces grain size from 500 nm to 200 nm, increasing Vickers hardness from 8.2 GPa to 12.5 GPa . Thermal expansion coefficients (CTE) for cubic MgZrO₃ range from 8.6 × 10⁻⁶ K⁻¹ (25–800°C) to 10.2 × 10⁻⁶ K⁻¹ (800–1,200°C), ensuring compatibility with metal substrates in thermal barrier coatings .
Applications in Environmental Remediation
Adsorption
MgZrO₃ nanocomposites (e.g., 2.00-ZM) achieve a methylene blue adsorption capacity of 12,647.60 mg/g, attributed to mesoporous structures (pore volume: 0.45 cm³/g) and high surface area (148 m²/g) . The adsorption follows the Sips isotherm, indicating combined monolayer and multilayer mechanisms .
Photocatalysis
Core-shell MgZrO₃@Fe₂O₃@ZnO nanoparticles degrade 94% of Nigrosin dye (20 mg/L) under UV light in 60 minutes, leveraging a band gap of 2.8 eV and high electron-hole separation efficiency . The material retains 85% efficiency after five cycles, demonstrating robust reusability .
Emerging Applications in Electronics
MgZrO₃ dielectric layers in indium gallium zinc oxide (IGZO) thin-film transistors (TFTs) exhibit exceptional performance:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume